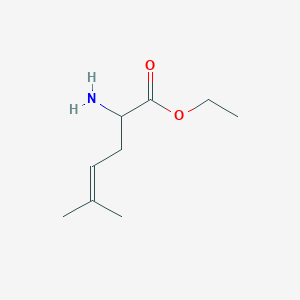

Ethyl 2-amino-5-methylhex-4-enoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-5-methylhex-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-4-12-9(11)8(10)6-5-7(2)3/h5,8H,4,6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJGNSOJOMXZDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438148 | |

| Record name | ethyl 2-amino-5-methylhex-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824394-14-1 | |

| Record name | ethyl 2-amino-5-methylhex-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of Ethyl 2-amino-5-methylhex-4-enoate?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-5-methylhex-4-enoate is an unsaturated amino acid ester. Due to the limited availability of experimental data for this specific molecule, this guide provides a comprehensive overview of its predicted chemical properties, a proposed synthesis protocol, and an analysis of its expected reactivity based on data from its constituent functional groups and structurally related compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar molecules.

Predicted Physicochemical Properties

Quantitative data for the parent carboxylic acid, 2-amino-5-methylhex-4-enoic acid, has been sourced from computational predictions. The properties of the ethyl ester are estimated based on these values and general chemical principles of esterification.

| Property | 2-amino-5-methylhex-4-enoic acid (Predicted) | This compound (Estimated) | Data Source |

| Molecular Formula | C₇H₁₃NO₂ | C₉H₁₇NO₂ | [1] |

| Molecular Weight | 143.18 g/mol | 171.24 g/mol | [1] |

| IUPAC Name | 2-amino-5-methylhex-4-enoic acid | This compound | [1] |

| Boiling Point | Decomposes | > 200 °C (at atmospheric pressure) | General knowledge on amino acid ester boiling points |

| Melting Point | Not available | Not available | |

| Solubility | Soluble in water, sparingly soluble in polar organic solvents.[2][3][4] | Soluble in polar organic solvents (e.g., ethanol, ethyl acetate), sparingly soluble in water. | General knowledge on amino acid ester solubility |

| pKa (of amino group) | ~9-10 | ~7-8 | General knowledge on amino acid esters |

| LogP (Octanol-Water Partition Coefficient) | -1.4 | ~0.5 - 1.5 | [1] and estimation based on esterification |

Proposed Synthesis: Fischer Esterification of 2-amino-5-methylhex-4-enoic acid

A plausible and well-established method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-amino-5-methylhex-4-enoic acid, in the presence of an acid catalyst.[5][6][7]

Experimental Protocol

Materials:

-

2-amino-5-methylhex-4-enoic acid

-

Anhydrous ethanol (absolute)

-

Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-5-methylhex-4-enoic acid in a 10-fold molar excess of anhydrous ethanol.

-

Acid Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add 1.2 equivalents of thionyl chloride dropwise to the stirred suspension. Alternatively, a catalytic amount of concentrated sulfuric acid can be used. The addition of thionyl chloride in ethanol generates HCl in situ, which acts as the catalyst.

-

Reflux: After the addition of the acid catalyst, remove the ice bath and heat the reaction mixture to reflux. Allow the reaction to proceed under reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Expected Chemical Reactivity

The chemical reactivity of this compound is dictated by its three primary functional groups: the amino group, the ester group, and the carbon-carbon double bond.

-

Amino Group: The primary amine at the α-position is nucleophilic and can undergo reactions typical of amines, such as acylation, alkylation, and formation of Schiff bases with aldehydes and ketones.

-

Ester Group: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid and ethanol. It can also undergo transesterification in the presence of other alcohols and an appropriate catalyst.

-

Alkene Group: The carbon-carbon double bond in the γ,δ-position can undergo electrophilic addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. As an allylic amine, the molecule may also be susceptible to reactions involving the allylic position.[8][9][10][11][12]

-

α,β-Unsaturated System Analogy: While the double bond is not directly conjugated to the carbonyl group, the overall structure is that of an unsaturated amino ester. Such compounds can be precursors to various heterocyclic systems and can participate in a range of transition-metal-catalyzed reactions.[13][14][15][16]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the proposed synthesis and subsequent characterization of this compound.

References

- 1. 2-Amino-5-methylhex-4-enoic acid | C7H13NO2 | CID 14258634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Allylic Amination of Alkenes with Iminothianthrenes to Afford Alkyl Allylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 15. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]

- 16. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Ethyl 2-amino-5-methylhex-4-enoate: Structural Analysis and Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of ethyl 2-amino-5-methylhex-4-enoate, a molecule of interest in organic synthesis and potential drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules and established principles of chemical analysis to present a thorough structural elucidation.

Chemical Identity and Physicochemical Properties

This compound is an α,β-unsaturated α-amino acid ester. Its core structure consists of a six-carbon hexenoate backbone with a methyl group at the 5-position, an amino group at the 2-position, and an ethyl ester functional group.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| CAS Number | Not available |

| Canonical SMILES | CCOC(=O)C(N)C=CC(C)C |

| Physical State | Expected to be a liquid at room temperature |

| Boiling Point | Estimated to be in the range of 200-250 °C |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane. |

Synthesis and Experimental Protocol

A plausible synthetic route to this compound involves the esterification of the corresponding carboxylic acid, 2-amino-5-methylhex-4-enoic acid. A general and effective method for this transformation is the Fischer-Speier esterification, which utilizes an excess of the alcohol in the presence of a strong acid catalyst.

Proposed Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-5-methylhex-4-enoic acid (1.0 equivalent) in absolute ethanol (10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.1-0.2 equivalents), to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain it for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Figure 1. Synthetic workflow for this compound.

Structural Elucidation: A Spectroscopic Analysis

The structural confirmation of this compound would rely on a combination of spectroscopic techniques. The following data is predicted based on the analysis of analogous compounds and established spectroscopic principles.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | δ 5.5-6.0 (m, 2H, -CH=CH-), 4.1-4.3 (q, 2H, -OCH₂CH₃), 3.5-3.8 (m, 1H, -CH(NH₂)-), 2.0-2.3 (m, 2H, -CH₂-), 1.6-1.8 (d, 6H, -C(CH₃)₂), 1.2-1.4 (t, 3H, -OCH₂CH₃), 1.5-2.5 (br s, 2H, -NH₂) |

| ¹³C NMR | δ 170-175 (C=O), 130-140 (-CH=CH-), 120-130 (-CH=CH-), 60-65 (-OCH₂CH₃), 50-55 (-CH(NH₂)-), 30-40 (-CH₂-), 20-25 (-C(CH₃)₂), 10-15 (-OCH₂CH₃) |

| IR (cm⁻¹) | 3300-3400 (N-H stretch, amine), 2850-2950 (C-H stretch, alkyl), 1720-1740 (C=O stretch, ester), 1640-1680 (C=C stretch, alkene), 1150-1250 (C-O stretch, ester) |

| Mass Spec (EI) | M⁺ at m/z = 171. Subsequent fragments corresponding to the loss of the ethyl group (-29), the ethoxycarbonyl group (-73), and cleavage of the alkyl chain. |

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not available, its chemical structure as an α,β-unsaturated carbonyl compound suggests potential biological activity.[1][2] Molecules containing this motif are known to be Michael acceptors and can react with nucleophilic residues in biological macromolecules, such as the thiol groups of cysteine residues in proteins.[1] This covalent modification can modulate the activity of various enzymes and signaling pathways.

One such pathway that is often modulated by α,β-unsaturated carbonyl compounds is the Keap1-Nrf2 pathway, which is a critical regulator of cellular antioxidant responses.[3] Electrophilic compounds can react with cysteine residues on Keap1, leading to the release and activation of the transcription factor Nrf2. Nrf2 then translocates to the nucleus and initiates the transcription of antioxidant and cytoprotective genes.

Figure 2. Potential signaling pathway involving Michael addition.

It is crucial to note that this represents a potential mechanism of action based on the compound's structural class, and further experimental validation is necessary to confirm any specific biological activity and signaling pathway engagement of this compound. The reactivity of α,β-unsaturated carbonyls can also lead to cytotoxicity, a factor that must be carefully evaluated in drug development.[2]

References

Synthesis of Novel Ethyl 2-amino-5-methylhex-4-enoate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two primary synthetic pathways for the preparation of novel Ethyl 2-amino-5-methylhex-4-enoate derivatives. These compounds, as γ,δ-unsaturated non-proteinogenic amino acids, represent a class of molecules with significant potential in drug discovery and development, particularly in the context of oncology, due to the crucial role of amino acid metabolism in cancer cell proliferation.[1][2] This document details plausible synthetic routes, experimental protocols, and methods for the preparation of key starting materials.

Introduction

Unnatural amino acids are valuable building blocks in the synthesis of a wide range of pharmaceuticals.[3][4][5] The introduction of unsaturation into the amino acid side chain can impart unique conformational constraints and metabolic properties, making these derivatives attractive for the development of novel therapeutic agents. This guide focuses on the synthesis of this compound, a γ,δ-unsaturated amino acid ester, and its potential derivatives.

Proposed Synthetic Pathways

Two viable synthetic strategies for the asymmetric synthesis of the target molecule are presented: the Strecker synthesis and the alkylation of a glycine equivalent. Both pathways offer stereochemical control, a critical aspect in the development of chiral drug candidates.

Pathway 1: Asymmetric Strecker Synthesis

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids.[6][7][8] The asymmetric variant, utilizing a chiral amine or catalyst, allows for the enantioselective synthesis of the desired amino acid.[9] This pathway commences with the synthesis of the requisite aldehyde, 5-methylhex-4-enal, followed by a three-component reaction with a chiral amine and a cyanide source, and subsequent hydrolysis and esterification.

Pathway 2: Asymmetric Alkylation of a Glycine Equivalent

This approach involves the alkylation of a chiral glycine enolate equivalent. The O'Donnell amino acid synthesis, which employs a benzophenone imine of a glycine ester, is a well-established method for this transformation, often utilizing a chiral phase-transfer catalyst to induce enantioselectivity.[10][11][12] This pathway requires the synthesis of a suitable homoallylic halide, such as 5-bromo-2-methyl-2-pentene, for the alkylation step.

Experimental Protocols

Synthesis of Starting Materials

1. Synthesis of 5-methylhex-4-enal (for Pathway 1)

While a detailed experimental protocol for the synthesis of 5-methylhex-4-enal was not found in the reviewed literature, its synthesis can be approached through standard organic chemistry methods. A plausible route would be the oxidation of the corresponding alcohol, 5-methylhex-4-en-1-ol, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

2. Synthesis of 5-bromo-2-methyl-2-pentene (for Pathway 2)

This homoallylic bromide is a known compound and can be synthesized from commercially available starting materials.[13][14] One reported method involves the reaction of 4-methyl-3-pentenyl alcohol with a brominating agent.

Core Synthetic Steps

Pathway 1: Asymmetric Strecker Synthesis

-

Step 1: Asymmetric Strecker Reaction of 5-methylhex-4-enal. A scalable protocol for the asymmetric Strecker synthesis of unnatural α-amino acids has been reported and can be adapted for this step.[15]

-

Reaction: 5-methylhex-4-enal is reacted with a chiral amine (e.g., (R)-phenylglycine amide), potassium cyanide, and acetic acid in a suitable solvent like toluene at 0°C.

-

Work-up: The reaction mixture is quenched, and the resulting α-aminonitrile is isolated.

-

Purification: The diastereomerically enriched α-aminonitrile can often be purified by crystallization.

-

-

Step 2: Hydrolysis of the α-Aminonitrile. The purified α-aminonitrile is hydrolyzed to the corresponding amino acid.

-

Reaction: The nitrile is treated with a strong acid, such as a mixture of sulfuric and hydrochloric acid, at elevated temperatures (e.g., 120°C).[15]

-

Work-up: The reaction is neutralized, and the crude amino acid is obtained.

-

-

Step 3: Esterification to this compound. The final step is the esterification of the amino acid.

-

Reaction: The amino acid is dissolved or suspended in ethanol and cooled in an ice bath. Thionyl chloride is added dropwise, and the reaction is stirred overnight at room temperature or refluxed for several hours.[16][17][18]

-

Work-up: The volatiles are removed under reduced pressure to yield the ethyl ester hydrochloride salt. The free ester can be obtained by neutralization.

-

Pathway 2: Asymmetric Alkylation of Glycine Ethyl Ester Benzophenone Imine

-

Step 1: Preparation of Glycine Ethyl Ester Benzophenone Imine. This starting material can be prepared by the transimination of glycine ethyl ester with benzophenone imine.[10]

-

Step 2: Enantioselective Alkylation. The glycine imine is alkylated with 5-bromo-2-methyl-2-pentene using a chiral phase-transfer catalyst.

-

Reaction: The glycine imine and 5-bromo-2-methyl-2-pentene are reacted in a biphasic system (e.g., toluene/aqueous NaOH) with a chiral Cinchona alkaloid-derived phase-transfer catalyst.[11][19]

-

Work-up: The organic layer is separated, washed, and concentrated.

-

Purification: The product is purified by chromatography.

-

-

Step 3: Deprotection. The benzophenone imine protecting group is removed by mild acidic hydrolysis to yield the target ethyl ester.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Expected Outcomes for Pathway 1 (Asymmetric Strecker Synthesis)

| Step | Reaction | Key Reagents | Typical Conditions | Expected Yield | Expected Enantiomeric/Diastereomeric Excess |

| 1 | Asymmetric Strecker | 5-methylhex-4-enal, Chiral Amine, KCN, AcOH | Toluene, 0°C, 4-8 h | 70-90% | >95% de |

| 2 | Nitrile Hydrolysis | H₂SO₄, HCl | 120°C, 44-68 h | 80-95% | >98% ee after crystallization |

| 3 | Esterification | Ethanol, SOCl₂ | 0°C to rt, 12 h | 85-98% | >98% ee |

Table 2: Summary of Key Reaction Parameters and Expected Outcomes for Pathway 2 (Asymmetric Alkylation)

| Step | Reaction | Key Reagents | Typical Conditions | Expected Yield | Expected Enantiomeric Excess |

| 2 | Enantioselective Alkylation | Glycine Imine, 5-bromo-2-methyl-2-pentene, Chiral PTC | Toluene/aq. NaOH, rt | 70-85% | up to 94% ee |

| 3 | Deprotection | Mild aqueous acid | rt | >90% | No significant racemization expected |

Visualization of Workflows and Pathways

Synthetic Workflow: Asymmetric Strecker Synthesis

Caption: Asymmetric Strecker Synthesis Workflow.

Synthetic Workflow: Asymmetric Alkylation

References

- 1. Amino acids in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino acids: the secret currency of cancer and immunity - ecancer [ecancer.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of functionalized amino acid derivatives as new pharmacophores for designing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone-Amino Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. ASYMMETRIC SYNTHESIS OF ALPHA-AMINO ACIDS BY THE STRECKER SYNTHESIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Strecker Synthesis [organic-chemistry.org]

- 9. [PDF] Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. | Semantic Scholar [semanticscholar.org]

- 10. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 13. 5-Bromo-2-methyl-2-pentene 97 2270-59-9 [sigmaaldrich.com]

- 14. 5-BROMO-2-METHYL-2-PENTENE|lookchem [lookchem.com]

- 15. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. organic chemistry - Esterification of Glycine - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 19. Cumyl ester as the C-terminal protecting group in the enantioselective alkylation of glycine benzophenone imine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-amino-5-methylhex-4-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-5-methylhex-4-enoate is an unsaturated alpha-amino acid ester. Its structure, containing a primary amine, an ester, and an alkene, suggests potential applications in synthetic organic chemistry, particularly as a building block for more complex molecules in pharmaceutical and materials science research. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound. This guide outlines the expected spectroscopic data and provides standard methodologies for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and standard correlation tables.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2 | ~3.5 | Triplet (t) | 1H | ~7.0 |

| H-3 | ~2.4 | Multiplet (m) | 2H | - |

| H-4 | ~5.3 | Triplet of triplets (tt) | 1H | ~7.0, ~1.5 |

| CH(CH₃)₂ | ~2.3 | Septet (sept) | 1H | ~7.0 |

| CH(CH₃)₂ | ~1.0 | Doublet (d) | 6H | ~7.0 |

| OCH₂CH₃ | ~4.2 | Quartet (q) | 2H | ~7.1 |

| OCH₂CH₃ | ~1.3 | Triplet (t) | 3H | ~7.1 |

| NH₂ | ~1.5 | Broad singlet (br s) | 2H | - |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~175 |

| C-2 | ~55 |

| C-3 | ~35 |

| C-4 | ~120 |

| C-5 | ~135 |

| CH(CH₃)₂ | ~30 |

| CH(CH₃)₂ | ~22 (2C) |

| OCH₂CH₃ | ~61 |

| OCH₂CH₃ | ~14 |

Table 3: Predicted IR Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300-3400 | Medium, broad |

| C-H stretch (alkane) | 2850-2960 | Medium-Strong |

| C=O stretch (ester) | 1730-1750 | Strong |

| C=C stretch (alkene) | 1660-1680 | Weak-Medium |

| N-H bend (amine) | 1590-1650 | Medium |

| C-O stretch (ester) | 1150-1250 | Strong |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 171 | [M]⁺ (Molecular Ion) |

| 156 | [M - CH₃]⁺ |

| 128 | [M - C₃H₇]⁺ or [M - CO₂Et + H]⁺ |

| 98 | [M - CO₂Et]⁺ |

| 74 | McLafferty rearrangement fragment [CH₂(NH₂)=C(OH)OEt]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the spectrum using a standard pulse-and-acquire sequence. For a typical small molecule, a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds is sufficient.[1] The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (S/N); for a reasonably concentrated sample, 16 to 64 scans are often adequate.

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). Integrate the signals to determine the relative proton ratios.

3.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.

-

Data Acquisition: Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A 30° pulse with a 4-second acquisition time and no relaxation delay is a good starting point for molecules up to around 350 Daltons.[2] A larger number of scans (e.g., 1024 or more) is typically necessary to achieve a good S/N.

-

Data Processing: Apply a Fourier transform with an exponential line broadening of approximately 0.3 Hz to improve the S/N.[1] Phase the spectrum and perform a baseline correction. Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Neat Liquid): If the sample is a liquid, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[3]

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, place a small drop of the liquid sample directly onto the ATR crystal.[4][5]

-

Instrument Setup: Record a background spectrum of the clean, empty salt plates or ATR crystal.

-

Data Acquisition: Place the prepared sample in the spectrometer's sample compartment and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the S/N.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Ionization Method: For a relatively small and potentially volatile molecule, Electron Ionization (EI) is a common method.[6][7][8] The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV).[6][8]

-

Mass Analysis: The resulting charged fragments are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The resulting mass spectrum shows the relative abundance of each fragment. The peak with the highest m/z often corresponds to the molecular ion, from which the molecular weight can be determined. The fragmentation pattern provides valuable information about the molecule's structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

Investigating the Biological Activity of Ethyl 2-amino-5-methylhex-4-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific inquiry into the biological activities of novel chemical entities is a dynamic and ongoing process. The information contained within this technical guide is based on currently available public data. As of the latest literature review, detailed experimental data on the biological activity, specific signaling pathway interactions, and comprehensive in vitro or in vivo studies for Ethyl 2-amino-5-methylhex-4-enoate are not extensively documented in peer-reviewed publications. This guide, therefore, serves as a foundational resource, outlining the known chemical properties and providing a framework for potential future investigations based on the activities of structurally related compounds.

Introduction to this compound

This compound is an unsaturated alpha-amino acid ester. Its chemical structure, characterized by an ethyl ester group, a primary amine at the alpha position, and a double bond between the fourth and fifth carbon atoms with a methyl substituent at the fifth position, suggests potential for diverse biological interactions. The presence of the amino acid moiety implies possible engagement with enzymatic pathways, transport systems, or receptors that recognize amino acids or their analogs. The unsaturated tail introduces conformational flexibility and potential for specific binding interactions.

Chemical Structure:

Current State of Research

A comprehensive search of scientific databases and chemical repositories reveals a notable scarcity of published research specifically detailing the biological activity of this compound. While PubChem entries exist for the compound and its corresponding carboxylic acid, 2-amino-5-methylhex-4-enoic acid, these records primarily contain chemical and physical property data without associated bioactivity assays.[1]

Research on structurally similar compounds, however, may offer initial hypotheses for investigation. For instance, other unsaturated amino acid derivatives have been explored for their roles as enzyme inhibitors or receptor modulators. It is crucial to note that minor structural variations, such as the position of the double bond or the nature of the ester group, can lead to significant differences in biological function.

Potential Areas of Investigation

Given the structural features of this compound, the following areas represent logical starting points for systematic investigation into its biological activity. The experimental workflows outlined below provide a general framework that can be adapted as preliminary data becomes available.

Enzyme Inhibition Assays

The amino acid backbone suggests potential interaction with enzymes that process amino acids. A logical first step would be to screen the compound against a panel of relevant enzymes.

Experimental Workflow: General Enzyme Inhibition Assay

Caption: General workflow for an in vitro enzyme inhibition assay.

Cell-Based Phenotypic Screening

To assess the broader biological effects of this compound, high-content screening or other phenotypic assays using various cell lines (e.g., cancer cell lines, neuronal cells, immune cells) can be employed. This approach can uncover unexpected activities and guide further mechanistic studies.

Experimental Workflow: Cell Viability Assay

Caption: Workflow for a typical cell viability/cytotoxicity assay.

Hypothetical Signaling Pathway Analysis

Should preliminary screens indicate a specific biological effect, the next logical step is to investigate the underlying molecular mechanisms. For example, if the compound exhibits anti-proliferative effects, investigating its impact on key cell cycle or apoptosis signaling pathways would be warranted.

Logical Framework: Investigating a Hypothetical Anti-Proliferative Effect

Caption: Logical framework for elucidating a potential anti-proliferative mechanism.

Data Presentation

As quantitative data becomes available from the aforementioned assays, it is imperative to present it in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Enzyme Inhibition Data

| Target Enzyme | IC50 (µM) | Assay Method |

| Enzyme A | [Value] | [e.g., FRET] |

| Enzyme B | [Value] | [e.g., Colorimetric] |

| Enzyme C | > 100 | [e.g., Luminescence] |

Table 2: Hypothetical Cell-Based Assay Data

| Cell Line | Assay Type | GI50 (µM) |

| HCT116 | Cell Viability | [Value] |

| MCF-7 | Cell Viability | [Value] |

| Jurkat | Apoptosis Induction | [Value] |

Conclusion and Future Directions

This compound represents a novel chemical entity with unexplored biological potential. The lack of existing data necessitates a systematic and hypothesis-driven approach to its investigation. The experimental frameworks and logical pathways presented in this guide offer a roadmap for researchers to begin to unravel the bioactivity of this compound. Future work should focus on a tiered screening approach, starting with broad enzymatic and phenotypic assays, followed by more focused mechanistic studies based on initial findings. Such a strategy will be crucial in determining if this compound holds promise for further development in the fields of pharmacology and drug discovery.

References

Ethyl 2-amino-5-methylhex-4-enoate CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identification

The compound of interest is identified as Ethyl 2-amino-5-methylhex-4-enoate. This name describes an ethyl ester of a six-carbon chain (hexenoate) with a double bond at the fourth carbon, a methyl group at the fifth carbon, and an amino group at the second carbon.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 824394-14-1[1] |

| Molecular Formula | C₉H₁₇NO₂ |

Data Availability

A thorough investigation was conducted to gather in-depth technical information regarding this compound. The search encompassed a wide range of scientific databases, peer-reviewed journals, and patent archives.

The following outlines the extent of the information that is currently available:

-

Experimental Protocols: Detailed experimental procedures for the specific synthesis of this compound are not described in the readily accessible scientific literature. While general methods for the synthesis of unsaturated amino esters exist, a protocol tailored to this specific molecule has not been identified.

-

Quantitative Data: Spectroscopic and other quantitative analytical data for this compound are not publicly available. This includes, but is not limited to, NMR, IR, and mass spectrometry data.

-

Biological Activity and Signaling Pathways: There is no available information in the public domain regarding the biological activity of this compound. Consequently, no associated signaling pathways have been described or elucidated.

Logical Relationship of Available Information

Due to the limited data, a diagram illustrating experimental workflows or signaling pathways cannot be constructed. However, a logical diagram representing the current state of knowledge for this compound is provided below.

Caption: Current knowledge status of this compound.

Conclusion

While the fundamental chemical identifiers, the CAS number and IUPAC name, for this compound have been established, a deeper technical understanding of this compound is hampered by the lack of publicly available data. Researchers, scientists, and drug development professionals interested in this molecule should be aware that its synthesis, properties, and potential biological effects are not documented in accessible scientific literature. Further investigation into proprietary chemical libraries or de novo synthesis and analysis would be required to build a comprehensive technical profile for this compound.

References

Physical and chemical properties of 2-amino-5-methylhex-4-enoic acid.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-amino-5-methylhex-4-enoic acid, a non-proteinogenic amino acid with noteworthy biological activity. This document consolidates available data on its properties, provides detailed experimental protocols for its isolation and analysis, and visualizes key processes through structured diagrams.

Chemical and Physical Properties

2-amino-5-methylhex-4-enoic acid, also known as 5-dehydrohomoleucine, is an unsaturated aliphatic amino acid. Its properties are summarized below.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | [1][2] |

| Molecular Weight | 143.18 g/mol | [1][2] |

| IUPAC Name | 2-amino-5-methylhex-4-enoic acid | [1] |

| CAS Number | 3558-31-4 (for DL form) | [3] |

| Physical Form | Powder | |

| Melting Point | >193°C (decomposition) or 220-225°C | [3] |

| Boiling Point | 253.9 ± 33.0 °C at 760 mmHg (Predicted) | [3] |

| Storage Temperature | Room Temperature |

Chemical and Computational Properties

| Property | Value | Source |

| XLogP3 | -1.4 | [1][2] |

| Polar Surface Area | 63.3 Ų | [1][2] |

| Formal Charge | 0 | [1] |

| InChI | InChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h3,6H,4,8H2,1-2H3,(H,9,10) | [1] |

| InChIKey | XRARHOAIGIRUNR-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(C)=CCC(C(=O)O)N | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for the structural elucidation of 2-amino-5-methylhex-4-enoic acid.

Nuclear Magnetic Resonance (NMR) Data

The following ¹H and ¹³C NMR data were reported for (2S,4R)-2-amino-4-methyl-hex-5-enoic acid isolated from Boletus fraternus.

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity |

| ¹H | 3.49 | dd |

| ¹H | 5.72 | ddd |

| ¹H | 5.14 | ddd |

| ¹H | 5.06 | ddd |

| ¹H | 2.36 | br-sep |

| ¹H | 1.96 | ddd |

| ¹H | 1.67 | ddd |

| ¹H | 1.07 | d |

| ¹³C | 174.6 | |

| ¹³C | 54.7 | |

| ¹³C | 143.9 | |

| ¹³C | 115.4 | |

| ¹³C | 39.3 | |

| ¹³C | 36.1 | |

| ¹³C | 21.3 |

Experimental Protocols

A detailed experimental protocol for the isolation and analysis of (2S,4R)-2-amino-4-methyl-hex-5-enoic acid from a natural source has been documented.

Isolation of (2S,4R)-2-amino-4-methyl-hex-5-enoic acid from Boletus fraternus

This protocol is based on a bioassay-guided fractionation of the fruiting bodies of the mushroom Boletus fraternus.

3.1.1. Extraction

-

Lyophilized and crushed fruiting bodies of B. fraternus (21.2 g) are extracted with 99.5% ethanol (1.5 L, twice).

-

The combined ethanol extracts are concentrated in vacuo to a syrup.

-

The resulting syrup is then subjected to further solvent partitioning.

3.1.2. Chromatographic Separation

-

The aqueous methanol extract is loaded onto an Amberlite IR-120B (H⁺ form) column.

-

The column is washed with distilled water to remove unbound compounds.

-

The adsorbed compounds, including the target amino acid, are eluted with 2N NH₄OH.

-

The eluent is evaporated to yield the purified compound.

3.1.3. Thin-Layer Chromatography (TLC) Analysis

-

The isolated compound is spotted on a silica gel TLC plate.

-

The plate is developed using a mobile phase of butanol:acetic acid:water (4:1:1).

-

The amino acid spots are visualized by spraying with Ninhydrin reagent and heating at 110°C.

Biological Activity and Logical Relationships

2-amino-5-methylhex-4-enoic acid has been identified as a potent allelochemical.

Allelopathic Effects

The (2S,4R) stereoisomer, isolated from Boletus fraternus, exhibits significant allelopathic activity, inhibiting the radicle growth of lettuce seedlings. A notable observation is that at a concentration of 300 ppm, the radicles of the lettuce seedlings grow upwards, against gravity, to avoid contact with the solution containing the compound. This suggests a strong negative chemotropic effect.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of 2-amino-5-methylhex-4-enoic acid and the logical relationship of its allelopathic effect.

References

Theoretical Conformational Analysis of Ethyl 2-amino-5-methylhex-4-enoate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Conformational Landscape

The three-dimensional structure of Ethyl 2-amino-5-methylhex-4-enoate is crucial for its chemical reactivity and potential biological activity. Its conformation is primarily dictated by the interplay of several factors, including the rotational barriers around its single bonds, steric interactions, and electronic effects. Key structural features influencing its conformation include the α-amino ester moiety and the γ,δ-double bond with an allylic methyl group.

The conformational flexibility of this molecule is centered around several key rotatable bonds, as depicted in the workflow below. Understanding the preferred dihedral angles for these bonds is essential to identifying the low-energy conformers.

Caption: Key rotatable bonds and influencing factors in this compound.

Theoretical Prediction of Conformational Preferences

The conformational preferences of this compound can be predicted by considering the energetic penalties and stabilizations associated with rotations around its key bonds.

Allylic Strain (A1,3 Strain)

A significant conformational directing effect in this molecule is allylic strain, which arises from the interaction between a substituent on one end of a double bond and an allylic substituent.[1] In this compound, this involves the interaction between the Cγ-substituents and the allylic amino group at Cα. To minimize steric clash, the molecule will likely adopt a conformation that places the bulky amino ester group away from the methyl group at C5. The conformational equilibrium can be quantified by comparing the heats of formation of the different conformers.[1]

Ester Conformation

The ester group itself has a preference for a planar conformation to maximize π-orbital overlap. It can exist in two main conformations: s-cis and s-trans, referring to the arrangement around the Cα-C(O) bond. The s-trans conformer is generally more stable for acyclic esters unless sterically hindered.[2] The polarity of the solvent can also influence this equilibrium, with polar solvents favoring the conformer with a larger dipole moment.

Amino Group Orientation

The orientation of the amino group relative to the rest of the carbon backbone will be influenced by potential intramolecular hydrogen bonding with the ester carbonyl group and steric interactions with adjacent substituents.

Computational Methodology

A robust computational workflow is essential for accurately predicting the conformational landscape of this compound.

Caption: A typical workflow for computational conformational analysis.

Protocol for Computational Analysis

-

Initial Structure Generation : A 3D model of this compound is generated using standard molecular modeling software.

-

Conformational Search : A systematic or stochastic search of the conformational space is performed to identify potential low-energy structures. Advanced methods like Bayesian optimization can efficiently explore the potential energy surface.[3][4]

-

Geometry Optimization : The identified conformers are then subjected to geometry optimization. A common and reliable method is Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d).

-

Frequency Calculations : Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.

-

Energy Refinement : For higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using more computationally expensive methods like Møller–Plesset perturbation theory (MP2) or coupled-cluster theory.

-

Thermodynamic Analysis : The relative Gibbs free energies of the conformers are calculated to determine their populations at a given temperature.

-

Property Calculation : Properties such as NMR chemical shifts and coupling constants can be calculated for the low-energy conformers and compared with experimental data.

Experimental Validation

Experimental techniques are crucial for validating the computationally predicted conformations.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis in solution.[5][6]

-

Nuclear Overhauser Effect (NOE) : NOESY experiments can identify protons that are close in space, providing direct evidence for specific conformations.[7]

-

Coupling Constants (J-values) : The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the protons via the Karplus equation. By comparing experimental J-values with those predicted for different conformers, the conformational equilibrium can be assessed.

Illustrative Data for Conformational Analysis (Hypothetical)

The following table presents a hypothetical comparison of calculated and experimental data for two plausible conformers of this compound.

| Parameter | Conformer A (Calculated) | Conformer B (Calculated) | Experimental |

| Relative Energy (kcal/mol) | 0.0 | 1.5 | - |

| Population (%) | 80 | 20 | - |

| ³J(Hα-Hβ) (Hz) | 3.5 | 10.2 | 5.2 (averaged) |

| NOE (Hα to Hγ) | Strong | Weak | Observed |

X-ray Crystallography

If this compound can be crystallized, X-ray crystallography provides the most definitive information about its solid-state conformation.[8] This technique can reveal precise bond lengths, bond angles, and dihedral angles.

Protocol for X-ray Crystallography

-

Crystallization : High-purity this compound is dissolved in a suitable solvent or solvent mixture, and crystals are grown through slow evaporation, vapor diffusion, or cooling.

-

Data Collection : A suitable single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded on a detector.[9]

-

Structure Solution and Refinement : The diffraction data is processed to determine the electron density map of the unit cell, from which the atomic positions are determined and refined to yield the final crystal structure.

Conclusion

The conformational landscape of this compound is complex and governed by a balance of steric and electronic factors, with allylic strain likely playing a key role. A combined theoretical and experimental approach is essential for a comprehensive understanding of its preferred three-dimensional structure. The computational and experimental protocols outlined in this guide provide a robust framework for researchers to investigate the conformational properties of this molecule and other related unsaturated amino esters, which is fundamental for applications in drug design and development.

References

- 1. Allylic strain - Wikipedia [en.wikipedia.org]

- 2. imperial.ac.uk [imperial.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Efficient Amino Acid Conformer Search with Bayesian Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. auremn.org.br [auremn.org.br]

- 6. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Ethyl 2-amino-5-methylhex-4-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-5-methylhex-4-enoate is a non-proteinogenic, β,γ-unsaturated α-amino acid ester. While a detailed historical account of its initial discovery is not extensively documented in scientific literature, its synthesis falls under the broader and well-established field of β,γ-unsaturated amino acid synthesis. These molecules are of significant interest in medicinal chemistry and drug development due to their unique structural motifs, which can serve as versatile building blocks for complex natural products and peptidomimetics. This technical guide outlines a plausible and historically significant synthetic approach to this compound, focusing on the powerful ester enolate Claisen rearrangement, a cornerstone of carbon-carbon bond formation in organic synthesis. Detailed experimental protocols, quantitative data from analogous systems, and workflow visualizations are provided to offer a comprehensive understanding of its synthesis.

Introduction

β,γ-Unsaturated α-amino acids are a class of compounds that have garnered considerable attention in synthetic and medicinal chemistry. The presence of a double bond in the β,γ-position relative to the carboxyl group offers a rich handle for further chemical modifications, making them valuable synthons. The synthesis of these compounds often presents challenges in controlling stereochemistry and regioselectivity. One of the most elegant and effective methods to achieve this is through sigmatropic rearrangements, particularly the Claisen rearrangement.

The Claisen rearrangement, a[1][1]-sigmatropic rearrangement, has been a staple in organic synthesis for over a century. Its variant, the ester enolate Claisen rearrangement, provides a highly stereoselective route to γ,δ-unsaturated carboxylic acids and their derivatives, including amino acids. This method involves the formation of a metal enolate from an allylic ester, which then undergoes a concerted rearrangement to form the desired product. The stereochemical outcome is often predictable and controllable, proceeding through a chair-like transition state.

This guide will focus on a proposed synthesis of this compound utilizing the ester enolate Claisen rearrangement, a method that is both historically significant and synthetically robust.

Proposed Synthetic Pathway: The Ester Enolate Claisen Rearrangement

The synthesis of this compound can be envisioned to proceed via the ester enolate Claisen rearrangement of an N-protected glycine ester of 3-methyl-2-buten-1-ol. This approach is attractive due to the ready availability of the starting materials and the high degree of stereocontrol offered by the rearrangement.

The general workflow for this synthesis is depicted below:

Caption: Proposed experimental workflow for the synthesis of this compound.

The key step in this sequence is the Claisen rearrangement. The mechanism is believed to proceed through a chelated metal enolate, which arranges into a well-defined chair-like transition state, leading to a high degree of diastereoselectivity.[2][3]

Caption: Mechanism of the ester enolate Claisen rearrangement.

Experimental Protocols

The following are detailed, representative experimental protocols for the key steps in the synthesis of this compound, based on established procedures for similar transformations.

Step 1: Synthesis of N-Boc-glycine 3-methyl-2-butenyl ester

-

To a solution of N-Boc-glycine (1.0 eq.) in dichloromethane (DCM, 0.2 M) at 0 °C is added 3-methyl-2-buten-1-ol (1.1 eq.), 4-dimethylaminopyridine (DMAP, 0.1 eq.), and dicyclohexylcarbodiimide (DCC, 1.1 eq.).

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 12 hours.

-

The resulting suspension is filtered to remove the dicyclohexylurea precipitate.

-

The filtrate is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the N-Boc-glycine 3-methyl-2-butenyl ester.

Step 2: Ester Enolate Claisen Rearrangement to N-Boc-2-amino-5-methylhex-4-enoic acid

-

A solution of N-Boc-glycine 3-methyl-2-butenyl ester (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M) is cooled to -78 °C under an inert atmosphere.

-

Lithium diisopropylamide (LDA, 1.1 eq., freshly prepared or commercial solution) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

-

A solution of anhydrous zinc chloride (ZnCl₂, 1.2 eq.) in THF is added, and the mixture is stirred for another 30 minutes at -78 °C.[2][3]

-

The reaction is allowed to warm to room temperature and stirred for 16 hours.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

The crude N-Boc-2-amino-5-methylhex-4-enoic acid is purified by column chromatography.

Step 3: Esterification to Ethyl N-Boc-2-amino-5-methylhex-4-enoate

-

To a solution of N-Boc-2-amino-5-methylhex-4-enoic acid (1.0 eq.) in absolute ethanol (0.2 M) is added concentrated sulfuric acid (catalytic amount).

-

The mixture is heated at reflux for 4 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude ethyl N-Boc-2-amino-5-methylhex-4-enoate, which can be purified by column chromatography.

Step 4: Deprotection to this compound

-

Ethyl N-Boc-2-amino-5-methylhex-4-enoate is dissolved in a solution of 4 M HCl in 1,4-dioxane.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The solvent is removed under reduced pressure to yield the hydrochloride salt of this compound.

-

The free amino ester can be obtained by neutralization with a suitable base.

Quantitative Data

The following table summarizes representative yields and diastereoselectivities for the key Claisen rearrangement step, based on data from analogous syntheses of γ,δ-unsaturated amino acids reported in the literature.[2]

| Substrate | Metal Salt | Yield (%) | Diastereomeric Ratio (syn:anti) |

| N-Boc-glycine allyl ester | ZnCl₂ | 85 | >95:5 |

| N-Boc-alanine allyl ester | ZnCl₂ | 82 | >95:5 |

| N-Cbz-glycine cinnamyl ester | MgCl₂ | 75 | 90:10 |

Conclusion

The synthesis of this compound, while not a historically landmark molecule in itself, provides an excellent case study for the application of powerful and well-established synthetic methodologies. The ester enolate Claisen rearrangement offers a reliable and stereoselective route to this and other β,γ-unsaturated α-amino acids. The detailed protocols and conceptual framework presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the synthesis of this and related compounds, which continue to be of high interest in the development of novel therapeutics.

References

- 1. Synthesis of Anti-β-Substituted γ,δ-Unsaturated Amino Acids via Eschenmoser–Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis ofγ,δ-unsaturated amino acids via ester enolate Claisen rearrangement of chelated allylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unveiling the Chemical Behavior of Ethyl 2-amino-5-methylhex-4-enoate: A Technical Guide to Its Predicted Reactivity and Stability

For Immediate Release

[City, State] – [Date] – Ethyl 2-amino-5-methylhex-4-enoate, a unique α,β-unsaturated amino acid ester, presents a compelling case for exploration in synthetic chemistry and drug discovery. While specific experimental data for this compound is not extensively available in public literature, its reactivity and stability can be predicted with a high degree of confidence by examining its constituent functional groups. This technical guide offers an in-depth analysis of its anticipated chemical behavior, providing a theoretical framework for researchers, scientists, and professionals in drug development.

Core Molecular Structure and Functional Groups

This compound is characterized by three key functional groups that dictate its chemical personality:

-

An α,β-unsaturated ester : This conjugated system is known for its susceptibility to both 1,2- and 1,4- (conjugate or Michael) additions.

-

A primary amine at the α-position: This group can act as a nucleophile and can also influence the reactivity of the adjacent double bond, potentially forming a more nucleophilic enamine tautomer.

-

An ethyl ester : This group is susceptible to hydrolysis under both acidic and basic conditions.

The interplay of these functionalities suggests a rich and varied reactivity profile, offering numerous possibilities for chemical modification.

Predicted Reactivity Profile

The reactivity of this compound is expected to be dominated by the electrophilic nature of the α,β-unsaturated system and the nucleophilicity of the amino group.

Electrophilic Addition Reactions

The electron-rich double bond of the alkene is susceptible to attack by electrophiles.[1][2][3] In the presence of electrophiles like hydrogen halides (HX) or halogens (X₂), electrophilic addition across the double bond is a probable reaction pathway. The regioselectivity of this addition would be influenced by the electronic effects of the amino and ester groups.

Caption: Predicted electrophilic addition pathway.

Nucleophilic Conjugate (Michael) Addition

The β-carbon of the α,β-unsaturated ester is electrophilic and susceptible to attack by nucleophiles in a Michael or conjugate addition reaction.[4][5] A wide range of nucleophiles, including other amines, thiols, and carbanions, could potentially react at this site.[6][7][8] The amino group at the α-position may influence the rate and outcome of this reaction.

Caption: Predicted Michael addition pathway.

Enamine-Iminium Tautomerism and Reactivity

The presence of the α-amino group allows for tautomerization to an enamine form. Enamines are more nucleophilic at the β-carbon compared to the corresponding enolates and can react with a variety of electrophiles, such as alkyl halides.[9][10][11][12][13] This reactivity provides a pathway for β-alkylation or other modifications. The reaction would proceed through an iminium salt intermediate which would then be hydrolyzed to the corresponding carbonyl compound.

Caption: Predicted enamine formation and reactivity.

Reactions of the Ester Group

The ethyl ester functionality can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.[14][15] Acid-catalyzed hydrolysis is a reversible process, while saponification (base-catalyzed hydrolysis) is irreversible.[16][17][18]

| Condition | Reagents | Products | Reaction Type |

| Acidic | Dilute acid (e.g., HCl, H₂SO₄), Heat | 2-amino-5-methylhex-4-enoic acid + Ethanol | Reversible Hydrolysis |

| Basic | Base (e.g., NaOH, KOH), Heat | Sodium 2-amino-5-methylhex-4-enoate + Ethanol | Irreversible Saponification |

Stability Profile

The stability of this compound is influenced by its unsaturated nature and the presence of the amino and ester groups.

-

To Heat: The compound is expected to be reasonably stable at moderate temperatures. However, prolonged heating could lead to polymerization or decomposition, especially in the presence of catalysts.

-

To pH:

-

Acidic Conditions: The amino group will be protonated, which may decrease the nucleophilicity of the enamine tautomer. The ester is susceptible to hydrolysis under strong acidic conditions.

-

Basic Conditions: The ester is prone to saponification. The amino group will be in its free base form.

-

-

To Oxidation and Reduction: The double bond can be reduced (hydrogenated) to the corresponding saturated amino ester, ethyl 2-amino-5-methylhexanoate. It may also be susceptible to oxidation, potentially leading to cleavage of the double bond.

-

Proteolytic Stability: Dehydroamino acids, which are structurally related to the core of this molecule, have been shown to influence the proteolytic stability of peptides.[19][20][21] The presence of the α,β-double bond can introduce conformational rigidity, which may enhance resistance to enzymatic degradation.

Experimental Protocols: General Considerations

General Protocol for Michael Addition:

-

Dissolve this compound in a suitable aprotic solvent (e.g., THF, DCM).

-

Add the desired nucleophile (e.g., a thiol or an amine) to the solution.

-

If necessary, add a non-nucleophilic base to facilitate the reaction.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, perform an aqueous work-up and purify the product by column chromatography.

General Protocol for Ester Hydrolysis (Saponification):

-

Dissolve this compound in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (1.1 equivalents).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and acidify with dilute HCl to precipitate the amino acid.

-

Isolate the product by filtration and wash with cold water.

Conclusion

This compound is a molecule with a rich, albeit theoretically predicted, chemical reactivity profile. Its combination of an α,β-unsaturated ester and an α-amino group makes it a versatile building block for the synthesis of more complex molecules. The potential for electrophilic additions, Michael additions, and modifications via its enamine tautomer opens up a wide array of synthetic possibilities. Furthermore, its potential for enhanced proteolytic stability makes it an interesting candidate for incorporation into peptidomimetics and other drug discovery programs. Further experimental investigation is warranted to fully elucidate the reactivity and stability of this promising compound.

References

- 1. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]

- 2. 7.7 Electrophilic Addition Reactions of Alkenes - Organic Chemistry | OpenStax [openstax.org]

- 3. savemyexams.com [savemyexams.com]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. Michael Addition [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]

- 9. Enamines — Making Molecules [makingmolecules.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Enamine - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemrxiv.org [chemrxiv.org]

- 21. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Ethyl 2-amino-5-methylhex-4-enoate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. These non-proteinogenic amino acids can introduce novel structural and functional properties, leading to peptides with enhanced stability, increased potency, and unique conformational constraints. Ethyl 2-amino-5-methylhex-4-enoate is an unsaturated aliphatic amino acid that holds promise for the development of novel peptide therapeutics. Its alkenyl side chain can be utilized for various purposes, including the formation of stapled peptides to enforce helical conformations, introduction of hydrophobic interactions, and as a handle for further chemical modification.[1][2][3]

These application notes provide a generalized framework for the incorporation of this compound into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS). It is important to note that specific experimental data for this particular amino acid is limited in the public domain; therefore, the following protocols are based on established principles for other unnatural amino acids and may require optimization.

Physicochemical Properties

A summary of the key physicochemical properties of the parent amino acid and its ethyl ester is provided below.

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C9H17NO2 | ChemBK |

| Molar Mass | 171.24 g/mol | ChemBK |

| 2-Amino-5-methylhex-4-enoic acid | ||

| Molecular Formula | C7H13NO2 | PubChem |

| Molar Mass | 143.18 g/mol | PubChem |

Experimental Protocols

The following protocols outline the general steps for the incorporation of Fmoc-protected this compound into a peptide sequence via automated or manual solid-phase peptide synthesis.

Preparation of Fmoc-L-2-amino-5-methylhex-4-enoic acid

For incorporation into SPPS, the amino acid must first be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus.

Materials:

-

This compound hydrochloride

-

9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO3) or Diisopropylethylamine (DIPEA)

-

Dioxane and Water

-

Diethyl ether

-

Hexane

-

Magnesium sulfate (MgSO4)

Procedure:

-

Dissolve this compound hydrochloride in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

-

Cool the solution to 0°C in an ice bath.

-

Add Fmoc-OSu or Fmoc-Cl portion-wise while maintaining the temperature at 0°C and stirring vigorously.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture with 1 M HCl to pH 2-3.

-

Extract the product with ethyl acetate or diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the N-Fmoc protected amino acid.

-

Saponify the ethyl ester using a suitable base (e.g., LiOH) in a mixture of THF and water to obtain the free carboxylic acid required for SPPS.

Solid-Phase Peptide Synthesis (SPPS)

This protocol assumes a standard Fmoc/tBu strategy on a rink amide or Wang resin.

Materials:

-

Fmoc-Rink Amide or Fmoc-Wang resin

-

Fmoc-protected amino acids (including Fmoc-L-2-amino-5-methylhex-4-enoic acid)

-

Coupling reagents: HBTU/HOBt or HATU/HOAt with DIPEA

-

Deprotection solution: 20% piperidine in dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: DMF, DCM, Isopropanol

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

SPPS Cycle for Incorporation:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeat once.

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Coupling:

-

Pre-activate a solution of Fmoc-L-2-amino-5-methylhex-4-enoic acid (3-5 equivalents) with HBTU/HOBt (or HATU/HOAt) and DIPEA in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Due to the potential for steric hindrance from the side chain, a longer coupling time or a double coupling may be necessary.[4][5][6]

-

-

Washing: Wash the resin as in step 3.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Repeat: Continue the SPPS cycle for the subsequent amino acids in the sequence.

Cleavage and Deprotection

Procedure:

-

After the final Fmoc deprotection, wash the resin thoroughly with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature. The unsaturated side chain may be susceptible to side reactions during cleavage; the use of scavengers like TIS is crucial.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Purification and Characterization

Procedure:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Analyze the purified fractions by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight of the desired peptide.

-

Lyophilize the pure fractions to obtain the final peptide product as a white powder.

Potential Applications and Considerations

The incorporation of this compound can be explored in several areas of peptide research:

-

Stapled Peptides: The alkenyl side chain is a suitable substrate for ring-closing metathesis to create hydrocarbon staples, which can stabilize α-helical secondary structures.[1][7] This is particularly valuable for modulating protein-protein interactions.

-

Increased Hydrophobicity: The aliphatic and unsaturated nature of the side chain can increase the overall hydrophobicity of the peptide, potentially enhancing membrane interaction and cell permeability.[3][8]

-

Drug Conjugation: The double bond can serve as a chemical handle for post-synthetic modifications, such as the attachment of small molecule drugs, imaging agents, or polyethylene glycol (PEG) chains.

-

Bioactive Peptides: The unique structural feature may contribute to novel biological activities, including antimicrobial or anticancer properties.[9][10]

Potential Challenges:

-

Steric Hindrance: The branched and unsaturated side chain may cause steric hindrance during the coupling reaction, potentially leading to lower yields.[4][5][6] Optimization of coupling reagents and reaction times is recommended.

-

Side Reactions: The double bond may be susceptible to side reactions during the acidic cleavage step. Careful selection of scavengers is important to minimize byproducts.

Diagrams

Caption: Experimental workflow for the synthesis and incorporation of this compound into peptides.

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

References

- 1. peptide.com [peptide.com]

- 2. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive food derived peptides: a review on correlation between structure of bioactive peptides and their functional properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Research Portal [researchworks.creighton.edu]

- 6. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Stabilized Alpha-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. mdpi.com [mdpi.com]

- 10. Current Trends of Bioactive Peptides—New Sources and Therapeutic Effect - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ethyl 2-amino-5-methylhex-4-enoate as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific applications of Ethyl 2-amino-5-methylhex-4-enoate as a chiral building block is limited in the current body of scientific literature. The following application notes and protocols are proposed based on established principles of organic synthesis and analogies to structurally similar chiral unsaturated amino esters. These are intended to serve as a guide for potential research directions and should be adapted and optimized accordingly.

Introduction

This compound is a versatile chiral building block containing multiple functional groups: an α-amino ester moiety and a γ,δ-unsaturated bond. This unique combination makes it a valuable precursor for the asymmetric synthesis of a variety of complex organic molecules, including non-proteinogenic amino acids, peptide mimics, and heterocyclic scaffolds of medicinal interest. The presence of the olefin allows for a wide range of chemical transformations, while the chiral center at the α-carbon can direct the stereochemical outcome of subsequent reactions.

Potential Applications:

-

Synthesis of Novel Amino Acids: The double bond can be functionalized through various methods such as hydrogenation, dihydroxylation, epoxidation, or metathesis to generate a diverse array of saturated and unsaturated non-natural amino acids.

-

Precursor for Bioactive Molecules: The structural motif of γ,δ-unsaturated α-amino acids is found in several natural products and pharmacologically active compounds.

-

Scaffold for Peptidomimetics: Incorporation of this building block into peptide chains can introduce conformational constraints and improve metabolic stability.

-

Synthesis of Heterocyclic Compounds: The functional groups can be utilized in intramolecular cyclization reactions to construct chiral piperidines, pyrrolidines, and other nitrogen-containing heterocycles.

Proposed Synthetic Transformations

Diastereoselective Dihydroxylation

The olefinic bond of this compound can undergo diastereoselective dihydroxylation to furnish polyhydroxylated amino acid derivatives. The stereochemical outcome can be influenced by the existing stereocenter at the α-carbon.

Reaction Scheme:

A potential workflow for this transformation is outlined below: